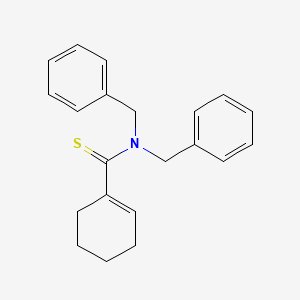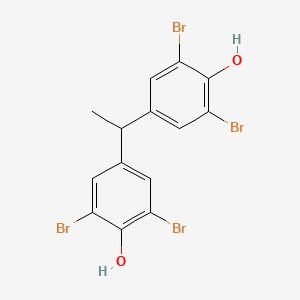
4,4'-(Ethane-1,1-diyl)bis(2,6-dibromophenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Ethane-1,1-diyl)bis(2,6-dibromophenol) is an organic compound characterized by the presence of two brominated phenol groups connected via an ethane bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethane-1,1-diyl)bis(2,6-dibromophenol) typically involves the bromination of a precursor compound. One common method involves the bromination of bisphenol Z with potassium tribromide as an efficient brominating agent, yielding the desired product in high yields (98%) within a short reaction time of 7–12 minutes at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Ethane-1,1-diyl)bis(2,6-dibromophenol) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenolic groups can undergo oxidation and reduction reactions, leading to the formation of quinones and hydroquinones, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include quinones.
Reduction Reactions: Products include hydroquinones.
Aplicaciones Científicas De Investigación
4,4’-(Ethane-1,1-diyl)bis(2,6-dibromophenol) has several scientific research applications:
Material Science: Used as a building block for the synthesis of polymers and other advanced materials.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of flame retardants and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 4,4’-(Ethane-1,1-diyl)bis(2,6-dibromophenol) involves its interaction with various molecular targets. The brominated phenol groups can form hydrogen bonds and halogen interactions with other molecules, influencing their structure and function. These interactions can affect molecular pathways and biological processes, making the compound of interest in various research fields .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(Cyclohexane-1,1-diyl)bis(2,6-dibromophenol): Similar structure but with a cyclohexane ring instead of an ethane bridge.
4,4’-(1-Methylethylidene)bis(2,6-dibromophenol):
Uniqueness
4,4’-(Ethane-1,1-diyl)bis(2,6-dibromophenol) is unique due to its ethane bridge, which provides distinct structural and chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where its particular properties are advantageous.
Propiedades
Número CAS |
126369-25-3 |
|---|---|
Fórmula molecular |
C14H10Br4O2 |
Peso molecular |
529.8 g/mol |
Nombre IUPAC |
2,6-dibromo-4-[1-(3,5-dibromo-4-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H10Br4O2/c1-6(7-2-9(15)13(19)10(16)3-7)8-4-11(17)14(20)12(18)5-8/h2-6,19-20H,1H3 |
Clave InChI |
WFQDPXQJWBLPPU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


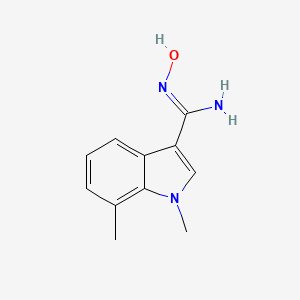
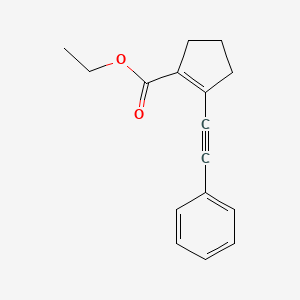
![{2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane](/img/structure/B14281549.png)
![3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene](/img/structure/B14281553.png)
![[1,3]Thiazolo[5,4-d][1,2]oxazole](/img/structure/B14281561.png)
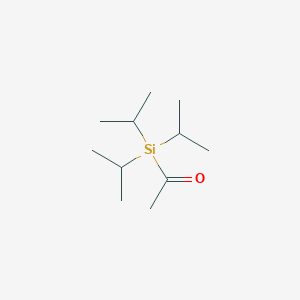
![2'-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14281570.png)
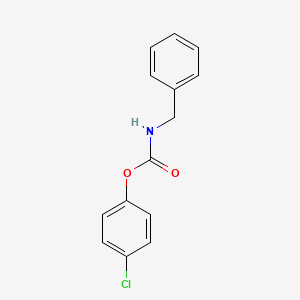
![Bis[(benzyloxy)methyl] naphthalene-2,6-dicarboxylate](/img/structure/B14281582.png)
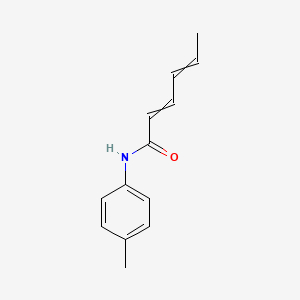
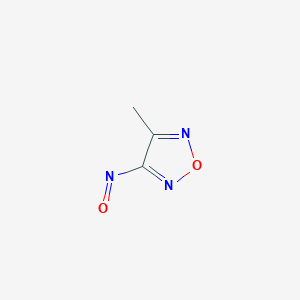
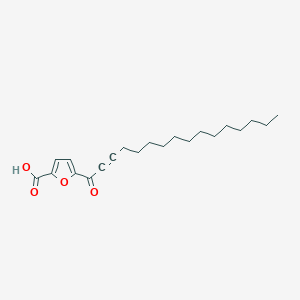
![1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene](/img/structure/B14281606.png)
